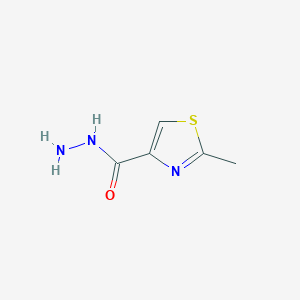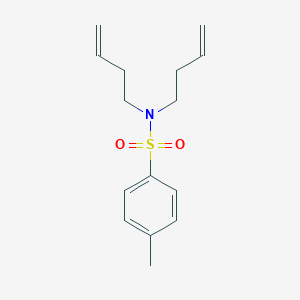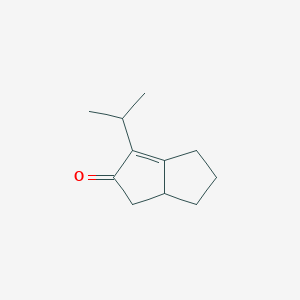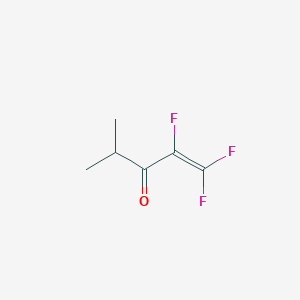
1,1,2-Trifluoro-4-methylpent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trifluoro-4-methylpent-1-en-3-one, commonly known as TMK or MFP, is a fluorinated ketone that has gained significant attention in the scientific community due to its unique properties and potential applications. TMK is a colorless liquid with a pungent odor and is widely used in organic synthesis as a building block for various organic compounds.
Wirkmechanismus
TMK works by inhibiting the activity of enzymes that are involved in the biosynthesis of various organic compounds. This makes it an effective tool for controlling the synthesis of specific compounds and for studying the mechanisms of various biological processes.
Biochemische Und Physiologische Effekte
TMK has been shown to have no significant biochemical or physiological effects on living organisms. This makes it an ideal tool for studying various biological processes without interfering with the normal functioning of living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMK is its high purity and stability, which makes it easy to handle and work with in laboratory experiments. However, one limitation of TMK is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of TMK, including:
1. Developing new synthesis methods to reduce the cost of TMK production.
2. Studying the potential applications of TMK in the synthesis of new materials with unique properties.
3. Investigating the mechanisms of action of TMK on various biological processes.
4. Developing new derivatives of TMK with improved properties for specific applications.
Conclusion
In conclusion, TMK is a unique fluorinated ketone that has gained significant attention in the scientific community due to its potential applications in various scientific fields. Its high purity and stability make it an ideal tool for studying various biological processes, and there are several future directions for its study and development.
Synthesemethoden
TMK can be synthesized via several methods, including the reaction of 4-methylpent-3-en-2-one with trifluoroacetic anhydride and trifluoromethanesulfonic acid, or the reaction of 4-methylpent-3-en-2-one with trifluoroacetic acid and sulfuric acid. The latter method is more efficient and yields higher purity products.
Wissenschaftliche Forschungsanwendungen
TMK has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of TMK is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
CAS-Nummer |
110784-71-9 |
|---|---|
Produktname |
1,1,2-Trifluoro-4-methylpent-1-en-3-one |
Molekularformel |
C6H7F3O |
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
1,1,2-trifluoro-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C6H7F3O/c1-3(2)5(10)4(7)6(8)9/h3H,1-2H3 |
InChI-Schlüssel |
FESMHSQMKJDWJF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(=C(F)F)F |
Kanonische SMILES |
CC(C)C(=O)C(=C(F)F)F |
Synonyme |
1-Penten-3-one, 1,1,2-trifluoro-4-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
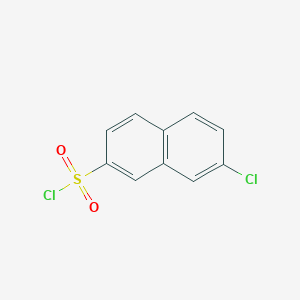
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
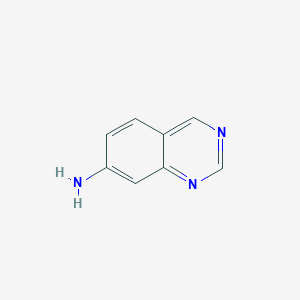
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
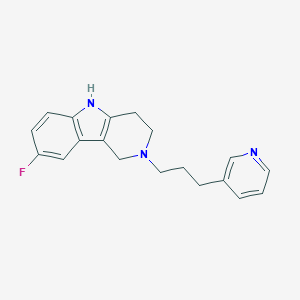
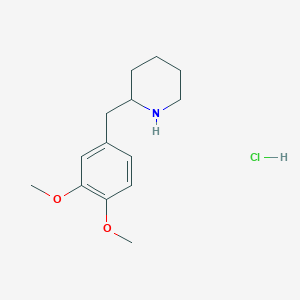
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
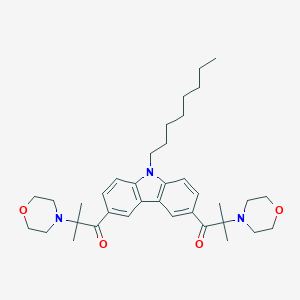
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
